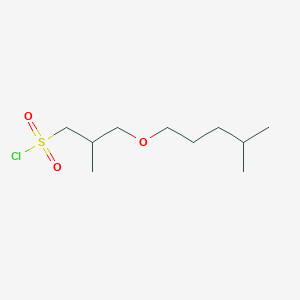
2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity and utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 2-Methyl-3-((4-methylpentyl)oxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Employed in the development of sulfonamide-based drugs.
Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Uniqueness
2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is unique due to its branched alkyl chain and ether linkage, which can influence its reactivity and solubility compared to simpler sulfonyl chlorides .
Biological Activity
2-Methyl-3-((4-methylpentyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name : 1-Propanesulfonyl chloride, 2-methyl-3-[(4-methylpentyl)oxy]-
- CAS Number : 1342285-87-3
- Molecular Formula : C₁₀H₂₁ClO₃S
- Molecular Weight : 256.79 g/mol
Biological Activity Overview
The biological activity of this compound primarily involves its role as a chemical intermediate in the synthesis of biologically active compounds. Notably, it has been studied for its potential inhibition of various kinases, which are critical in cellular signaling pathways.
The compound exhibits its biological effects through the inhibition of specific kinase pathways, similar to other sulfonyl chlorides that have shown anti-cancer properties. Kinases play a pivotal role in regulating cell proliferation, differentiation, and survival.
Table 1: Summary of Biological Activities
Case Study: FGFR Inhibition
A study demonstrated that compounds similar to this compound exhibit strong inhibitory effects on FGFR kinases. This inhibition can lead to reduced tumor growth in cancers such as hepatocellular carcinoma and breast cancer. The selectivity for FGFR4 over other FGFRs minimizes side effects typically associated with pan-FGFR inhibitors, such as hyperphosphatemia .
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that this compound exhibits cytotoxic effects against a range of cancer cell lines, including prostate and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, it maintains a favorable safety profile; however, further comprehensive toxicological evaluations are necessary to ascertain its clinical applicability .
Properties
Molecular Formula |
C10H21ClO3S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
2-methyl-3-(4-methylpentoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(2)5-4-6-14-7-10(3)8-15(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI Key |
MHDPLCAQQUDASJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOCC(C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















